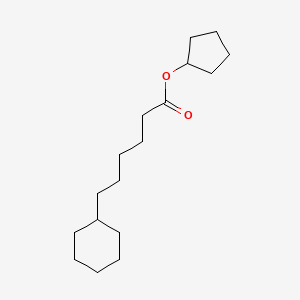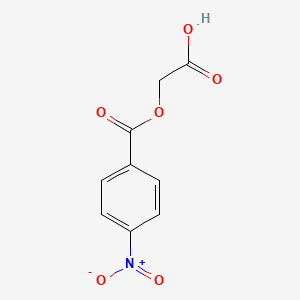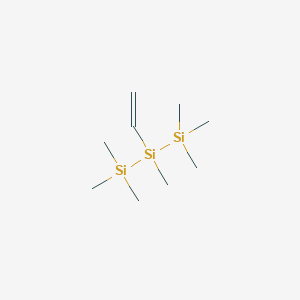
Mercury--platinum (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury–platinum (1/1) is a heterometallic compound that involves a bond between mercury and platinum
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of mercury–platinum (1/1) typically involves the reaction between solid platinum and liquid mercury. This reaction can be carried out at temperatures ranging from 20 to 153°C. The reaction product is identified as Hg₄Pt, with a lattice parameter of 6.2047 Å .
Industrial Production Methods: The reaction is often monitored using techniques such as gravimetric analysis, X-ray diffraction, and radioactive tracer techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Mercury–platinum (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can also occur, depending on the reagents used.
Substitution: Substitution reactions are possible, where one of the metal atoms is replaced by another element.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen fluoride (HF), which interacts with mercury to form complexes such as HF⋯Hg and HgF₂ . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed: The major products formed from these reactions include various mercury and platinum complexes, such as Hg₄Pt and HgF₂ .
Applications De Recherche Scientifique
Mercury–platinum (1/1) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of mercury–platinum (1/1) involves the interaction of the compound with molecular targets and pathways within cells. For example, platinum-containing compounds are known to bind to DNA, inhibiting replication and transcription, which can lead to cell death . The specific pathways and molecular targets involved in the action of mercury–platinum (1/1) are still under investigation.
Comparaison Avec Des Composés Similaires
Cisplatin: A well-known platinum-containing antitumor drug that binds to DNA and inhibits cell division.
Carboplatin: Another platinum-based drug with similar mechanisms of action but different side effects.
Oxaliplatin: A platinum compound used in cancer therapy with a unique mechanism of action involving the formation of DNA adducts.
Uniqueness of Mercury–Platinum (1/1): Mercury–platinum (1/1) is unique due to its heterometallic nature, involving both mercury and platinum.
Propriétés
Numéro CAS |
12162-28-6 |
|---|---|
Formule moléculaire |
HgPt |
Poids moléculaire |
395.68 g/mol |
Nom IUPAC |
mercury;platinum |
InChI |
InChI=1S/Hg.Pt |
Clé InChI |
PKWKEIMNKXRRFW-UHFFFAOYSA-N |
SMILES canonique |
[Pt].[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


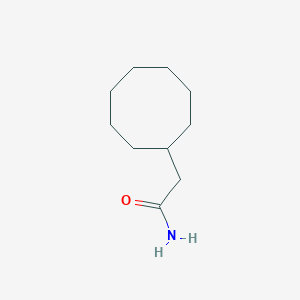
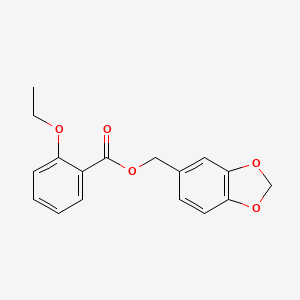
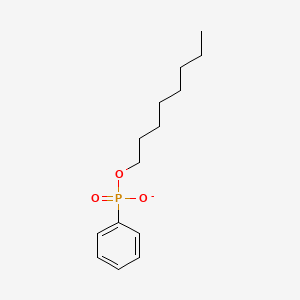

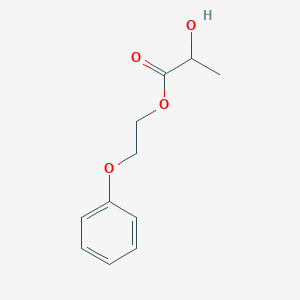

![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)
